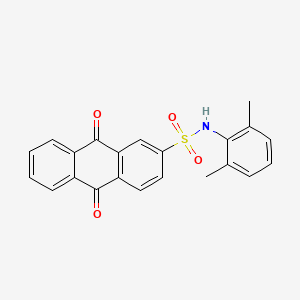

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

N-(2,6-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a planar anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) linked to a sulfonamide group substituted with a 2,6-dimethylphenyl moiety. This structural motif confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-6-5-7-14(2)20(13)23-28(26,27)15-10-11-18-19(12-15)22(25)17-9-4-3-8-16(17)21(18)24/h3-12,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFQMZACQSCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylaniline, which is then reacted with anthracene-9,10-dione under specific conditions to form the desired sulfonamide compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Comparative Data Table

Research Findings and Implications

- Synthesis: The target compound’s synthesis likely mirrors methods for diphenyl analogues (e.g., using 2,6-dimethylaniline with anthraquinone sulfonyl chloride) .

- Thermal Stability: Anthraquinone sulfonamides generally exhibit high melting points (>250°C), suggesting robustness for industrial applications .

- Biological Activity : The 2,6-dimethylphenyl group may enhance bioactivity by mimicking agrochemical motifs (e.g., metalaxyl) while improving solubility over bulkier phenyl derivatives .

Biological Activity

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C22H17NO4S

- Molecular Weight : 385.44 g/mol

- CAS Number : 401629-50-3

The compound features a sulfonamide group attached to an anthracene core with two oxo groups, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Redox Reactions : The anthraquinone structure may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

- Cellular Uptake : The lipophilicity of the compound may facilitate its absorption into cells, enhancing its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- In vitro Studies : In cell viability assays using various cancer cell lines (e.g., HT-29 and MDA-MB-231), the compound showed a reduction in cell viability at micromolar concentrations. For instance, it was reported that the compound reduced the viability of HT-29 cells by approximately 60% at a concentration of 10 µM .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| HT-29 | 10 | 60 |

| MDA-MB-231 | 10 | 50 |

| MG-63 | 5 | 45 |

Mechanism of Anticancer Activity

The anticancer effects are believed to involve the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are often overexpressed in tumors. Inhibition of these enzymes can lead to altered pH levels in the tumor microenvironment and reduced tumor growth .

Case Studies

- Study on Carbonic Anhydrase Inhibition :

-

Tumor Microenvironment Modulation :

- Another research highlighted the ability of this compound to reverse acidification in tumor microenvironments. The study indicated that at higher concentrations (≥20 µM), it significantly increased the pH of the extracellular environment surrounding tumor cells.

Q & A

Basic: What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sulfonylation of anthraquinone derivatives. A general approach includes:

- Step 1: Sulfonation of 9,10-anthraquinone at the 2-position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Step 2: Coupling with 2,6-dimethylaniline via nucleophilic substitution in anhydrous dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts .

- Critical Parameters:

- Temperature: Lower temperatures (<40°C) prevent decomposition of the sulfonyl chloride intermediate.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification via column chromatography.

- Stoichiometry: A 1.2:1 molar ratio of 2,6-dimethylaniline to sulfonyl chloride improves conversion rates .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies substituent patterns (e.g., aromatic protons of 2,6-dimethylphenyl at δ 6.8–7.2 ppm; anthraquinone protons at δ 8.1–8.5 ppm).

- ¹³C NMR confirms carbonyl carbons (C=O at ~180 ppm) and sulfonamide linkages (C-SO₂ at ~120 ppm) .

- X-ray Crystallography: Resolves steric effects of the 2,6-dimethylphenyl group and confirms planarity of the anthraquinone core .

- HPLC-MS: Quantifies purity (>95%) and detects byproducts (e.g., unreacted sulfonyl chloride or hydrolysis products) .

Advanced: How does the 2,6-dimethylphenyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Steric Hindrance: The ortho-methyl groups restrict rotation around the sulfonamide N–Ar bond, stabilizing specific conformations that may enhance binding to hydrophobic enzyme pockets .

- Electronic Effects: Methyl groups are electron-donating, reducing the electrophilicity of the anthraquinone core. This can be quantified via cyclic voltammetry (CV), showing a 0.2 V reduction in oxidation potential compared to unsubstituted analogs .

- Reactivity Implications: Reduced susceptibility to nucleophilic attack at the anthraquinone carbonyls, as demonstrated in hydrolysis studies under basic conditions (pH 10) .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

Methodological Answer:

Discrepancies often arise from:

- Purification Methods: Column chromatography (yield ~60%) vs. recrystallization from ethanol/DMSO (yield ~85%) .

- Moisture Sensitivity: Hydrolysis of the sulfonyl chloride intermediate in humid conditions reduces yields. Anhydrous reaction setups (e.g., glovebox) improve consistency .

- Catalyst Use: Addition of catalytic DMAP (4-dimethylaminopyridine) accelerates coupling, but may introduce impurities requiring additional purification steps .

Advanced: What strategies are recommended for studying the compound’s redox behavior in biological systems?

Methodological Answer:

- Cyclic Voltammetry (CV): Measure redox potentials in buffered solutions (pH 7.4) to simulate physiological conditions. The anthraquinone core typically shows reversible reduction waves at −0.5 to −0.7 V vs. Ag/AgCl .

- EPR Spectroscopy: Detect semiquinone radical intermediates during one-electron reductions, which are critical for pro-oxidant activity in cancer cells .

- Biological Assays: Pair electrochemical data with cell-based assays (e.g., ROS generation in HeLa cells) to correlate redox potential with cytotoxicity .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). The 2,6-dimethylphenyl group may occupy hydrophobic subpockets, as seen in co-crystal structures of analogs .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include hydrogen bonds between sulfonamide S=O and enzyme backbone NH groups .

- QSAR Models: Corate substituent effects (e.g., methyl vs. methoxy groups) with inhibitory activity (IC50) to guide lead optimization .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Intermediates: Racemization can occur during sulfonamide coupling. Use chiral auxiliaries (e.g., Oppolzer’s sultam) or asymmetric catalysis (e.g., BINOL-phosphates) to control stereochemistry .

- Continuous Flow Systems: Improve heat/mass transfer for exothermic reactions (e.g., sulfonation), reducing side products. Yields >80% have been reported in microreactors .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.